2-((2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)amino)benzoic acid
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Overview
Description
2-((2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)amino)benzoic acid is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)amino)benzoic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base.
Amination: The quinoline derivative is then subjected to amination using an appropriate amine under controlled conditions.
Coupling with Benzoic Acid: The final step involves the coupling of the aminated quinoline derivative with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)amino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
2-((2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)amino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-((2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)amino)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid
- 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol
Uniqueness
2-((2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)amino)benzoic acid is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties
Properties
CAS No. |
62147-54-0 |
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Molecular Formula |
C16H14N2O3 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-[(2-oxo-3,4-dihydro-1H-quinolin-5-yl)amino]benzoic acid |
InChI |
InChI=1S/C16H14N2O3/c19-15-9-8-10-12(6-3-7-13(10)18-15)17-14-5-2-1-4-11(14)16(20)21/h1-7,17H,8-9H2,(H,18,19)(H,20,21) |
InChI Key |
FZUOKZYEHHCYPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C(=CC=C2)NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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